(S)-fluazifop-butyl
Overview
Description
(S)-Fluazifop-butyl is a selective herbicide used primarily for post-emergence control of grass weeds in various broadleaf crops. It belongs to the aryloxyphenoxypropionate family of herbicides and is known for its effectiveness in inhibiting the growth of unwanted grasses without harming the desired crops.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-fluazifop-butyl involves several steps, starting with the preparation of the key intermediate, (S)-fluazifop acid. This intermediate is then esterified with butanol to form the final product. The reaction conditions typically involve the use of a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at various stages to monitor the product’s consistency and effectiveness.
Chemical Reactions Analysis
Types of Reactions: (S)-Fluazifop-butyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form (S)-fluazifop acid and butanol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to form various oxidation products.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alcohol.
Major Products Formed: The major products formed from these reactions include (S)-fluazifop acid, butanol, and various oxidation and reduction derivatives.
Scientific Research Applications
(S)-Fluazifop-butyl has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of ester hydrolysis and other related reactions.
Biology: Researchers use it to investigate the effects of herbicides on plant physiology and biochemistry.
Medicine: Although not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.
Industry: It is widely used in agriculture to control grass weeds, improving crop yield and quality.
Mechanism of Action
(S)-Fluazifop-butyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition disrupts the production of essential lipids, leading to the death of the targeted grass weeds. The molecular targets and pathways involved include the binding of this compound to the ACCase enzyme, preventing its normal function.
Comparison with Similar Compounds
Diclofop-methyl: Another aryloxyphenoxypropionate herbicide with similar uses but different chemical structure.
Fenoxaprop-p-ethyl: Also an aryloxyphenoxypropionate herbicide, known for its effectiveness against a broader range of grass weeds.
Uniqueness: (S)-Fluazifop-butyl is unique in its high selectivity and effectiveness against specific grass weeds, making it a preferred choice for many agricultural applications. Its ability to target the ACCase enzyme with high specificity sets it apart from other herbicides in its class.
Properties
IUPAC Name |
butyl (2S)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZTNZGPYBOGF-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041700 | |
Record name | Butyl (S)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79241-47-7 | |
Record name | (-)-Fluazifop-butyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79241-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluazifop-butyl, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl (S)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUAZIFOP-BUTYL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5KE466Y0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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